molecular formula C3H3N3O3 B187978 4-Amino-1,2,5-oxadiazole-3-carboxylic acid CAS No. 78350-50-2

4-Amino-1,2,5-oxadiazole-3-carboxylic acid

Cat. No.: B187978
CAS No.: 78350-50-2
M. Wt: 129.07 g/mol
InChI Key: YOXIXLVJYMCCIB-UHFFFAOYSA-N
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Description

4-Amino-1,2,5-oxadiazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C3H3N3O3. It is known for its unique structure, which includes a five-membered ring containing two nitrogen atoms, one oxygen atom, and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of an amidoxime with an acyl chloride or anhydride, followed by cyclocondensation . The reaction conditions often require the use of a suitable solvent and a base to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1,2,5-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxadiazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the oxadiazole ring .

Scientific Research Applications

4-Amino-1,2,5-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Amino-1,2,5-oxadiazole-3-carboxylic acid stands out due to its specific arrangement of nitrogen and oxygen atoms, which imparts unique reactivity and potential for diverse applications. Its ability to form stable derivatives and participate in various chemical reactions makes it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

4-amino-1,2,5-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O3/c4-2-1(3(7)8)5-9-6-2/h(H2,4,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXIXLVJYMCCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338198
Record name 4-Amino-1,2,5-oxadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78350-50-2
Record name 4-Amino-1,2,5-oxadiazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78350-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1,2,5-oxadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminofurazan-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Customer
Q & A

Q1: What intriguing finding arose from comparing the measured and calculated densities of 4,4'-(methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid?

A1: The study by revealed a significant discrepancy between the measured density (1.800 g/mL) and the calculated density (1.68 g/mL) of 4,4'-(methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid. This suggests that the compound might exhibit unusual packing interactions in its solid state, leading to a higher density than predicted by theoretical calculations. Further investigation into this discrepancy could unveil unique intermolecular forces at play within the crystal structure.

Q2: How does the crystal structure of 4-amino-1,2,5-oxadiazole-3-carboxamide contribute to understanding the properties of related compounds?

A2: The research by determined the crystal structure of 4-amino-1,2,5-oxadiazole-3-carboxamide, a precursor to the synthesized compounds. This structural information, combined with data from other studies, suggests that ortho-aminocarboxylic acids tend to have unusually high densities. While the underlying reasons for this trend remain unclear, having a characterized structure for a related compound provides a valuable starting point for further computational studies and analysis of intermolecular interactions that might contribute to this phenomenon.

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